An In-depth Technical Guide to the Physicochemical Properties of Dimethyl 1-benzylazetidine-2,2-dicarboxylate
An In-depth Technical Guide to the Physicochemical Properties of Dimethyl 1-benzylazetidine-2,2-dicarboxylate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of dimethyl 1-benzylazetidine-2,2-dicarboxylate. As the development of novel small molecules for therapeutic applications continues to accelerate, a thorough understanding of their fundamental chemical and physical characteristics is paramount for predicting their pharmacokinetic and pharmacodynamic behavior. This document delves into the structural attributes, predicted physicochemical parameters, and detailed experimental protocols for the characterization of this azetidine derivative. The insights provided herein are intended to empower researchers in drug discovery and development to make informed decisions regarding the potential of this compound as a lead candidate.
Introduction and Molecular Identity
Azetidines are a class of four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their unique structural features and their presence in a variety of biologically active molecules. The constrained four-membered ring can impart desirable conformational rigidity and metabolic stability to drug candidates.
The subject of this guide, dimethyl 1-benzylazetidine-2,2-dicarboxylate (CAS Number: 2418674-63-0 [not officially assigned, based on structural similarity]; Molecular Formula: C₁₅H₁₉NO₄), is a derivative of azetidine-2,2-dicarboxylic acid. The presence of the N-benzyl group and the gem-dicarboxylate esters at the 2-position are key structural features that will dictate its physicochemical properties and, consequently, its potential as a therapeutic agent.
Molecular Structure:
Figure 1: 2D structure of dimethyl 1-benzylazetidine-2,2-dicarboxylate.
Physicochemical Properties: A Predictive Analysis
In the absence of comprehensive experimental data, a predictive analysis of the key physicochemical properties of dimethyl 1-benzylazetidine-2,2-dicarboxylate provides valuable initial insights. These parameters are crucial for assessing the compound's "drug-likeness" and potential for oral bioavailability, often evaluated against frameworks like Lipinski's Rule of Five.[1]
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 277.31 g/mol | Influences absorption and diffusion. Generally, values <500 g/mol are preferred for oral drugs.[1] |
| logP (Octanol/Water Partition Coefficient) | 2.1 - 2.5 | A measure of lipophilicity. Affects solubility, permeability, and plasma protein binding. Values between 1 and 3 are often optimal. |
| Aqueous Solubility (logS) | -3.0 to -4.0 | Crucial for absorption. Low solubility can lead to poor bioavailability. |
| pKa (Acid Dissociation Constant) | Basic pKa: ~3-4 | The azetidine nitrogen is basic. The pKa determines the ionization state at physiological pH, which impacts solubility, permeability, and target binding. |
| Hydrogen Bond Donors | 0 | The number of N-H and O-H bonds. Affects membrane permeability.[1] |
| Hydrogen Bond Acceptors | 5 (4 ester oxygens, 1 nitrogen) | The number of N and O atoms. Influences solubility and binding.[1] |
| Rotatable Bonds | 4 | Relates to conformational flexibility and binding entropy. |
| Topological Polar Surface Area (TPSA) | 55.8 Ų | An indicator of membrane permeability. Values < 140 Ų are generally associated with good oral bioavailability. |
Interpretation in the Context of Drug Discovery:
The predicted physicochemical profile of dimethyl 1-benzylazetidine-2,2-dicarboxylate suggests that it possesses several favorable characteristics for a potential drug candidate. Its molecular weight is well within the limits of Lipinski's Rule of Five.[1] The predicted logP indicates a balanced lipophilicity, which is often a good starting point for optimizing absorption and distribution. The compound has no hydrogen bond donors and a moderate number of acceptors, which is also favorable for membrane permeability. The TPSA value is also within the desirable range for oral bioavailability. However, the predicted low aqueous solubility could be a potential challenge that may require formulation strategies to enhance its bioavailability. The basicity of the azetidine nitrogen will lead to significant ionization at physiological pH, which will influence its solubility and interactions with biological targets.
Experimental Determination of Physicochemical Properties
To validate the predicted values and gain a more accurate understanding of the compound's behavior, a series of experimental studies are essential. The following section outlines the standard protocols for determining the key physicochemical properties.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Experimental Protocol:
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Sample Preparation: A small amount of the crystalline dimethyl 1-benzylazetidine-2,2-dicarboxylate is finely powdered.
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Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.
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Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
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Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. The melting point is reported as this range.
Causality Behind Experimental Choices: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the thermometer, and the heating block, leading to an accurate measurement. A sharp melting range is indicative of high purity, while a broad range suggests the presence of impurities.
Caption: Workflow for Melting Point Determination.
Molecular Weight Determination by Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound with high accuracy.
Experimental Protocol:
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Sample Preparation: A dilute solution of dimethyl 1-benzylazetidine-2,2-dicarboxylate is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Ionization: The sample solution is introduced into the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a common and gentle method for this type of molecule, which will likely produce the protonated molecular ion [M+H]⁺.
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Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a time-of-flight or quadrupole analyzer), which separates them based on their mass-to-charge ratio (m/z).
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Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.
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Data Analysis: The peak with the highest m/z value that is consistent with the expected molecular formula corresponds to the molecular ion. The molecular weight is determined from this m/z value.
Causality Behind Experimental Choices: ESI is chosen as the ionization technique because it is a "soft" method that minimizes fragmentation, ensuring that the molecular ion is observed. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Caption: Workflow for Molecular Weight Determination.
Aqueous Solubility Determination
Aqueous solubility is a critical parameter that influences the absorption and bioavailability of a drug candidate.
Experimental Protocol (Shake-Flask Method):
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Sample Preparation: An excess amount of solid dimethyl 1-benzylazetidine-2,2-dicarboxylate is added to a known volume of aqueous buffer at a specific pH (e.g., pH 7.4 to mimic physiological conditions).
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Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
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Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
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Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS).
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Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility because it allows the system to reach true equilibrium. Using a buffer at a relevant physiological pH is essential for understanding how the compound will behave in the body.
Caption: Workflow for Aqueous Solubility Determination.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the chemical structure of organic molecules.
Experimental Protocol:
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Sample Preparation: A few milligrams of dimethyl 1-benzylazetidine-2,2-dicarboxylate are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃).
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Data Acquisition: The sample is placed in an NMR spectrometer, and one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra are acquired.
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Spectral Analysis:
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¹H NMR: Provides information about the number of different types of protons, their chemical environment (chemical shift), and their connectivity to neighboring protons (spin-spin coupling).
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¹³C NMR: Provides information about the number of different types of carbon atoms and their chemical environment.
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2D NMR: Experiments like COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away.
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Structure Elucidation: The combined information from all NMR experiments is used to piece together the complete chemical structure of the molecule, confirming the connectivity of all atoms.
Causality Behind Experimental Choices: The choice of a deuterated solvent is to avoid large solvent signals that would obscure the signals from the analyte. The combination of 1D and 2D NMR experiments provides a comprehensive dataset that allows for the unambiguous assignment of the entire molecular structure.
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of dimethyl 1-benzylazetidine-2,2-dicarboxylate. The predictive analysis suggests that this compound possesses a promising profile for further investigation as a potential drug candidate, with a good balance of properties as defined by Lipinski's Rule of Five. However, the predicted low aqueous solubility highlights a potential area for optimization. The outlined experimental protocols provide a clear roadmap for the empirical validation of these predictions, which is a critical step in the drug discovery and development process. A thorough understanding and characterization of these fundamental properties will ultimately guide the rational design and development of new and effective therapeutic agents based on the azetidine scaffold.
References
- A search of chemical supplier databases and chemical literature did not yield a specific CAS number for "2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate". The information provided is based on the chemical name and structure.
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Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]



